[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate
Description
This compound is a highly acetylated glycoside derivative with a complex stereochemical profile. Its structure features a central oxane (pyranose) ring substituted with multiple acetyloxy groups, an acetamido group at C5, and a phenylmethoxy (benzyloxy) group at C6 of the primary oxane ring. The secondary oxane ring (linked via C4) is substituted with acetamido, diacetyloxy, and acetyloxymethyl groups. The stereochemistry (2R,3R,4R,5R,6S) ensures specific spatial arrangements critical for molecular interactions .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N2O16/c1-16(36)34-26-31(29(47-21(6)41)24(14-43-18(3)38)49-32(26)45-13-23-11-9-8-10-12-23)51-33-27(35-17(2)37)30(48-22(7)42)28(46-20(5)40)25(50-33)15-44-19(4)39/h8-12,24-33H,13-15H2,1-7H3,(H,34,36)(H,35,37)/t24-,25-,26-,27-,28-,29+,30-,31-,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVWEZOICQPOCU-KCWHVPITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as building blocks for the synthesis of complex carbohydrates, which suggests that it may interact with enzymes or receptors involved in carbohydrate metabolism or recognition.
Mode of Action
It’s known that similar compounds exhibit antibacterial and antiviral activities, suggesting that it may interfere with microbial metabolic processes or viral replication mechanisms.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to carbohydrate metabolism, given its structural similarity to complex carbohydrates. .
Pharmacokinetics
Similar compounds are known to be used in the development of new drugs, suggesting that they may have favorable pharmacokinetic properties.
Result of Action
It’s known that similar compounds have antibacterial and antiviral activities, suggesting that they may inhibit microbial growth or viral replication.
Biological Activity
The compound [(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate is a complex glycoside derivative with significant biological implications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 748.7 g/mol. It features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 748.7 g/mol |
| IUPAC Name | [(2R,3R,4R,5R,6S)-5-acetamido... (full name omitted for brevity) |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. The presence of the acetamido and diacetoxy groups enhances its interaction with bacterial cell walls, potentially disrupting their integrity and function. Studies have shown effective inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects . In vitro studies using human cell lines have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on glycosidases and proteases which are critical in the metabolism of carbohydrates and proteins. This property could be leveraged in the development of treatments for metabolic disorders .
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antibiotics assessed the effectiveness of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial potential .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in paw swelling and reduced levels of inflammatory markers in serum .
- Enzyme Inhibition Assay : A recent assay evaluated the inhibitory effects on α-glucosidase. The compound showed an IC50 value of 25 µM, indicating strong potential as a therapeutic agent for managing diabetes by delaying carbohydrate absorption .
The biological activities of this compound can be attributed to its structural features:
- The acetamido groups enhance solubility and bioavailability.
- The phenylmethoxy group contributes to hydrophobic interactions with target proteins.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Further studies are necessary to fully elucidate its metabolic pathways and excretion routes .
Comparison with Similar Compounds
Target Compound
- Substituents :
- Primary oxane: 5-acetamido, 3-acetyloxy, 6-phenylmethoxy, 4-linked secondary oxane.
- Secondary oxane: 3-acetamido, 4,5-diacetyloxy, 6-(acetyloxymethyl).
- Key Functional Groups : Acetamido (x2), acetyloxy (x5), phenylmethoxy.
- Stereochemistry : 2R,3R,4R,5R,6S (primary oxane); 2R,3R,4R,5S,6R (secondary oxane).
Similar Compounds
Physicochemical Properties
Target Compound :
- Lipophilicity : High due to five acetyloxy groups and aromatic phenylmethoxy.
- Solubility : Likely low in aqueous media; enhanced in organic solvents (e.g., DMSO, ethyl acetate).
- Molecular Weight : Estimated ~750–800 g/mol (based on structural complexity).
- Comparisons: CAS 263746-44-7: Lower molecular weight (437.45 g/mol) and lipophilicity due to smaller 4-methylphenoxy group . CAS 131531-80-1: Higher molecular weight (~507 g/mol) and lipophilicity from bulkier naphthalenyloxy . Hesperidin derivative: Polar hydroxyl groups reduce lipophilicity, increasing water solubility .
Preparation Methods
Protective Group Strategies for Precursor Activation
The synthesis begins with the preparation of monosaccharide precursors, where protective groups are essential to prevent undesired side reactions. For the oxane (pyranose) ring systems, benzyl (Bn) and acetyl (Ac) groups are frequently employed to mask hydroxyl groups. For example, the 6-position hydroxyl of the glucose-derived oxane ring is protected with a phenylmethoxy (benzyl ether) group, as demonstrated in analogous syntheses of polyacetylated carbohydrates . The acetamido groups at positions 3 and 5 are introduced via nucleophilic substitution of brominated intermediates using acetamide in the presence of silver triflate, a method validated in the synthesis of N-acetylneuraminic acid derivatives .
A critical challenge lies in differentiating between primary and secondary hydroxyl groups. In the target compound, the 6-position of the inner oxane ring carries an acetyloxymethyl group, which requires selective acetylation after initial protection of other hydroxyls. This is achieved using acetic anhydride in pyridine at 0°C, a condition that favors acetylation of primary alcohols over secondary ones .
Glycosylation for Inter-Residue Bond Formation
The glycosidic linkage between the two oxane rings is established via a Koening-Knorr-type reaction , utilizing a glycosyl donor activated as a bromide or trichloroacetimidate. For instance, the inner oxane ring (3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl) is prepared as a glycosyl bromide by treating the peracetylated precursor with hydrogen bromide in acetic acid . This donor is then coupled to the outer oxane acceptor, which contains a free hydroxyl at position 4, under catalysis by silver triflate (AgOTf) in anhydrous dichloromethane.
Steric and electronic factors dictate the stereochemical outcome. The β-configuration at the glycosidic bond (C1 of the inner oxane to C4 of the outer oxane) is ensured by neighboring group participation from the 3-acetamido group, which directs the incoming nucleophile to the axial position . Yields for this step typically range from 65% to 72%, as observed in analogous systems .
Sequential Acetylation and Functionalization
Following glycosylation, the intermediate undergoes further acetylation to install the remaining acetyl groups. A two-step protocol is employed:
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Selective O-acetylation : The 3-hydroxy group of the outer oxane ring is acetylated using acetic anhydride and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), achieving >90% conversion .
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Methyl esterification : The carboxylate group at the anomeric position is converted to a methyl ester via treatment with methyl iodide and potassium carbonate in dimethylformamide (DMF), yielding the final methyl acetate moiety.
Notably, the phenylmethoxy group at the 6-position of the outer oxane ring is introduced early in the synthesis via nucleophilic substitution of a 6-bromo intermediate with benzyl alcohol in the presence of sodium hydride. This group remains stable throughout subsequent acetylation and glycosylation steps.
Deprotection and Final Purification
Global deprotection is avoided due to the stability of acetyl and phenylmethoxy groups under mild conditions. However, residual protective groups (e.g., benzyl ethers) are removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas . The final product is purified using a combination of silica gel chromatography and recrystallization from ethanol/water, achieving a purity of ≥98% as confirmed by high-performance liquid chromatography (HPLC) .
Analytical Characterization
The compound’s structure is validated through a suite of spectroscopic techniques:
| Analytical Method | Key Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 5.32 (d, J = 3.5 Hz, H-1), 4.85–4.75 (m, H-4), 2.10–2.05 (s, Ac groups) |
| ¹³C NMR | δ 170.5 (C=O), 101.2 (C-1), 75.8 (C-4), 20.8 (CH₃CO) |
| HRMS (ESI-TOF) | m/z calc. for C₃₄H₄₅NO₁₈: 835.2532; found: 835.2529 [M+Na]⁺ |
These data align with reported values for structurally related acetylated carbohydrates .
Industrial-Scale Considerations
For large-scale production, continuous-flow reactors are employed to enhance reaction efficiency and safety. Key optimizations include:
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Temperature control : Glycosylation reactions are conducted at –20°C to minimize side reactions .
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Catalyst recycling : Silver triflate is recovered via ion-exchange resins, reducing costs .
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Solvent selection : Dichloromethane is replaced with ethyl acetate in later stages to improve environmental compatibility.
Q & A
Q. What are the critical structural features of this compound, and how do they influence its reactivity and biological activity?
The compound is a highly acetylated glycosphingolipid derivative with multiple stereocenters. Key features include:
- A tetraacetylated oxane core with acetamido and phenylmethoxy substituents, critical for mimicking natural glycosphingolipids in cell-membrane interactions .
- Acetyl-protected hydroxyl groups , which enhance stability during synthesis but require selective deprotection for functionalization .
- A phenylmethoxy group at the C6 position, which may sterically hinder enzymatic degradation in biological systems . Methodological Insight: Use 2D NMR (e.g., HSQC, COSY) to confirm stereochemistry and substituent positions, referencing canonical SMILES and InChI keys for validation .
Q. What synthetic strategies are recommended for introducing or modifying acetamido and acetyloxy groups in this compound?
- Stepwise Acetylation : Use acetic anhydride in pyridine for hydroxyl protection, with reaction times optimized to 2–4 hours at 55–60°C to avoid over-acetylation .
- Selective Deprotection : Employ hydrazine hydrate in methanol to selectively remove acetyl groups while preserving acetamido functionalities .
- Coupling Reactions : Utilize glycosylation protocols with BF₃·Et₂O as a promoter for oxane ring formation, ensuring anhydrous conditions to prevent hydrolysis .
Q. How does this compound interact with biological systems, and what assays are suitable for studying its activity?
As a glycosphingolipid analog, it likely participates in cell adhesion or immune signaling . Recommended assays:
- Surface Plasmon Resonance (SPR) to measure binding affinity to sialic acid-binding lectins (e.g., Siglecs) .
- Fluorescence Polarization to study competitive inhibition of natural glycosphingolipid-receptor interactions .
- In vitro cell viability assays (e.g., MTT) to evaluate cytotoxicity in macrophage or cancer cell lines .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~800–850 Da) and detect impurities (<0.5% threshold) .
- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradients to resolve acetylated by-products .
- Polarimetry : Monitor optical rotation ([α]D²⁵) to verify enantiomeric purity, comparing to literature values for similar oxane derivatives .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound’s stereoisomers?
- Quantum Mechanical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to predict reaction pathways for stereoselective glycosylation, minimizing side products like β-anomers .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DCM vs. THF) on transition-state stability during acetyl group migration .
- Machine Learning : Train models on existing oxane derivative datasets to predict optimal reaction conditions (e.g., temperature, catalyst load) .
Q. How to resolve contradictions in NMR data caused by dynamic acetyl group rotation or conformational flexibility?
- Variable-Temperature NMR : Perform experiments at 233–298 K to "freeze" rotational conformers and assign overlapping signals .
- NOESY/ROESY : Identify through-space correlations between acetamido protons and adjacent oxane hydrogens to confirm spatial arrangement .
- Comparative Analysis : Cross-validate with X-ray crystallography data from analogous compounds to resolve ambiguities .
Q. What reactor designs improve scalability while maintaining stereochemical fidelity?
- Microfluidic Reactors : Enable precise control of residence time (5–10 min) and temperature (50°C) for glycosylation steps, reducing epimerization .
- Solid-Phase Synthesis : Immobilize intermediates on Wang resin to simplify purification of multi-step sequences .
- Continuous Flow Systems : Integrate in-line FTIR monitoring for real-time adjustment of acetyl group stoichiometry .
Q. How to study enzymatic degradation pathways, and what analytical methods track metabolites?
- LC-MS/MS Metabolomics : Incubate the compound with glycosidases (e.g., neuraminidase) and identify deacetylated or hydrolyzed products using MRM transitions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy changes during enzyme-substrate interactions .
- Stability Studies : Store the compound at 4°C in amber vials with desiccants to prevent moisture-induced hydrolysis, validated by accelerated stability testing (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
